N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with fluorophenyl groups, which can influence its reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide typically involves the reaction of 4-fluoroaniline with a pyridine derivative under specific conditions. One common method includes the use of pyridine N-oxides for direct fluorination, which can be achieved through nucleophilic substitution reactions . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorophenyl groups can participate in substitution reactions, where other substituents replace the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used to study the interactions of fluorinated aromatic compounds with biological targets.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)benzamide: This compound shares the fluorophenyl group but differs in the core structure, which can affect its reactivity and applications.
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide:
Uniqueness
N-(4-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide is unique due to its combination of a pyridine ring with fluorophenyl groups. This structure provides distinct electronic properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluoroanilino)-N-(4-fluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O/c19-12-3-7-14(8-4-12)22-17-16(2-1-11-21-17)18(24)23-15-9-5-13(20)6-10-15/h1-11H,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHOYNMTEPZYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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